An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
CAS Number: 5804-73-9
This technical guide provides a comprehensive overview of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a stable solid compound. The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 5804-73-9[1][2][3] |
| IUPAC Name | 5-acetamido-2-methoxybenzene-1-sulfonyl chloride[2] |
| Molecular Formula | C₉H₁₀ClNO₄S[1][4] |
| Molecular Weight | 263.70 g/mol [4] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[3] |
| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N[3] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 149-151 °C |
| Boiling Point | 477.2 °C (Predicted) |
| Density | 1.439 g/cm³ (Predicted) |
| pKa | 13.49 (Predicted)[3] |
| XLogP3 | 1.2[4] |
| Appearance | Solid |
Synthesis
Experimental Protocol: Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Materials:
-
N-(4-methoxyphenyl)acetamide (precursor)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-methoxyphenyl)acetamide in an appropriate solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified 5-(acetylamino)-2-methoxybenzenesulfonyl chloride under vacuum.
Diagram 1: Synthetic Workflow
Caption: General synthetic workflow for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Applications in Drug Development
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a valuable building block for the synthesis of a wide range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The primary application of this compound is in the coupling reaction with various amines to form the corresponding sulfonamides. The presence of the acetylamino and methoxy groups on the benzene ring allows for further functionalization and modulation of the physicochemical properties of the final compounds, which is crucial for optimizing drug-like properties.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen solvent.
-
Add the base (e.g., pyridine or triethylamine) to the solution.
-
Slowly add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
Diagram 2: Logical Workflow for Sulfonamide Synthesis
Caption: Logical workflow for the synthesis of sulfonamides.
Signaling Pathways
While specific studies detailing the direct interaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with biological signaling pathways are not available in the reviewed literature, its derivatives, particularly sulfonamides, are known to modulate various cellular pathways. For instance, certain sulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5]
The following diagram illustrates a hypothetical scenario where a sulfonamide derived from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride could potentially inhibit a generic kinase signaling pathway, a common mechanism of action for many targeted cancer therapies.
Diagram 3: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide derivative.
Safety Information
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is classified as a corrosive and irritant substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[4] |
| H314 | Causes severe skin burns and eye damage[4] |
| H318 | Causes serious eye damage[4] |
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
- 1. scbt.com [scbt.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Page loading... [guidechem.com]
- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]





